An In-depth Technical Guide to Benzene-1,3,5-tricarboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Benzene-1,3,5-tricarboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzene-1,3,5-tricarboxylate, also known as trimesic acid (H₃BTC). It covers its synthesis, key physicochemical properties, and significant applications, with a particular focus on its role as a fundamental building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs).
Physicochemical Properties of Benzene-1,3,5-tricarboxylate
Benzene-1,3,5-tricarboxylate is a highly symmetrical aromatic tricarboxylic acid. Its planar structure and the presence of three carboxyl groups dictate its chemical reactivity and make it an excellent candidate for forming crystalline networks.[1] The key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₆ | [1][2] |
| Molecular Weight | 210.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | >300 °C | [1][2] |
| Solubility in Water | Approx. 15 g/L at 20 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, DMSO, and DMF | [1] |
Table 2: Acid Dissociation Constants (pKa)
| Dissociation Constant | Value (at 25 °C) | Reference(s) |
| pKa₁ | 2.12 | [1][2] |
| pKa₂ | 4.10 | [1][2] |
| pKa₃ | 5.18 | [1][2] |
Synthesis of Benzene-1,3,5-tricarboxylate
The primary industrial synthesis of trimesic acid involves the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). Several oxidizing agents can be employed, each with its own advantages and considerations.
Experimental Protocol: Oxidation of Mesitylene with Potassium Permanganate (B83412)
This laboratory-scale procedure is a classic method for the synthesis of trimesic acid.[4]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific amount of sodium hydroxide in distilled water.
-
Add mesitylene to the alkaline solution.
-
While stirring vigorously, gradually add potassium permanganate to the mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated sulfuric acid until the pH is strongly acidic. Trimesic acid will precipitate out as a white solid.
-
Collect the crude trimesic acid by filtration and wash with cold distilled water.
-
Recrystallize the crude product from hot water to obtain pure Benzene-1,3,5-tricarboxylic acid.
Alternative Synthesis Routes
-
Liquid-Phase Air Oxidation of Mesitylene: This is a common industrial method that utilizes a cobalt-manganese catalyst.[2]
-
Nitric Acid Oxidation of Mesitylene: This method uses concentrated nitric acid as the oxidizing agent.[2]
Synthesis of Benzene-1,3,5-tricarboxylate Derivatives: Metal-Organic Frameworks (MOFs)
Trimesic acid is a cornerstone in the synthesis of MOFs, where it acts as an organic linker connecting metal ions or clusters. One of the most studied MOFs derived from trimesic acid is HKUST-1 (also known as Cu-BTC), which is composed of copper(II) ions and benzene-1,3,5-tricarboxylate linkers.[5]
Experimental Protocol: Solvothermal Synthesis of HKUST-1 (Cu-BTC)
This protocol describes a common method for the synthesis of HKUST-1.[1][6]
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Benzene-1,3,5-tricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare two separate solutions. In the first, dissolve copper(II) nitrate trihydrate in deionized water. In the second, dissolve trimesic acid in a mixture of DMF and ethanol.[6]
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven heated to a specific temperature (e.g., 120-140 °C) for a designated period (e.g., 12-24 hours).[1]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the blue crystalline product by filtration or centrifugation.
-
Wash the product with DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the synthesized HKUST-1 by heating under vacuum to remove the coordinated solvent molecules, making the porous structure accessible.
Characterization Techniques
A variety of analytical techniques are employed to characterize both trimesic acid and its derived MOFs to ensure purity, and determine structural and physical properties.
Table 3: Common Characterization Techniques
| Technique | Purpose | Reference(s) |
| Powder X-ray Diffraction (PXRD) | To determine the phase purity and crystal structure of the synthesized materials. | [1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule and to confirm the coordination of the carboxylate groups to the metal centers in MOFs. | [3][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure of trimesic acid and its derivatives in solution. | [8] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the compounds and to determine the temperature at which solvent molecules are removed during MOF activation. | [1] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized materials. | [1] |
| Single Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement in a single crystal. | [9] |
Applications in Research and Drug Development
The unique properties of Benzene-1,3,5-tricarboxylate and its derivatives have led to their investigation in a wide range of applications.
-
Metal-Organic Frameworks (MOFs): As a primary building block, trimesic acid is crucial for the synthesis of porous MOFs used in gas storage and separation, catalysis, and sensing.[1][10]
-
Drug Delivery: Trimesic acid-based polymers and MOFs are being explored as carriers for the controlled and targeted delivery of therapeutic agents.[11][12] The porous nature of MOFs allows for high drug loading, and the tunable surface chemistry can be functionalized for specific biological targets.
-
Pharmaceutical Intermediates: It serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients.[2]
-
Cross-linking Agent: The trifunctional nature of trimesic acid makes it an effective cross-linking agent for polymers, enhancing their mechanical and thermal properties.[4]
Visualized Workflows and Pathways
Synthesis of Benzene-1,3,5-tricarboxylate
Caption: A simplified workflow for the synthesis of Benzene-1,3,5-tricarboxylic acid.
Solvothermal Synthesis of HKUST-1 (Cu-BTC) MOF
Caption: A step-by-step workflow for the solvothermal synthesis of HKUST-1 MOF.
Application Pathways of Benzene-1,3,5-tricarboxylate
Caption: Logical relationships of Benzene-1,3,5-tricarboxylate's primary applications.
References
- 1. air.sjtu.edu.cn [air.sjtu.edu.cn]
- 2. autechindustry.com [autechindustry.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications [sinocurechem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. FT-IR and FT-Raman spectra, normal coordinate analysis and ab initio computations of Trimesic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
